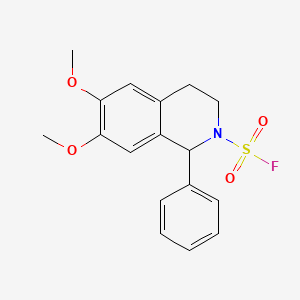

3,4-dihydro-6,7-dimethoxy-1-phenyl-2(1H)-Isoquinolinesulfonyl fluoride

Description

3,4-Dihydro-6,7-dimethoxy-1-phenyl-2(1H)-Isoquinolinesulfonyl fluoride is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of isoquinolines, which are known for their diverse biological and chemical properties. The presence of multiple functional groups, such as methoxy and sulfonyl fluoride, makes it a subject of interest in various scientific research fields.

Propriétés

IUPAC Name |

6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO4S/c1-22-15-10-13-8-9-19(24(18,20)21)17(12-6-4-3-5-7-12)14(13)11-16(15)23-2/h3-7,10-11,17H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPYFEHXSJWMEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)S(=O)(=O)F)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-6,7-dimethoxy-1-phenyl-2(1H)-Isoquinolinesulfonyl fluoride typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of o-aminobenzyl derivatives under acidic conditions. The subsequent introduction of methoxy groups can be achieved through O-methylation using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride are used to introduce oxygen functionalities.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced isoquinolines, and substituted analogs, each with distinct chemical and biological properties.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable tool in organic synthesis.

Biology: Biologically, 3,4-dihydro-6,7-dimethoxy-1-phenyl-2(1H)-Isoquinolinesulfonyl fluoride has shown potential as a bioactive molecule. It can interact with biological targets, influencing cellular processes and pathways.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to modulate biological activities makes it a candidate for drug development, particularly in areas such as cancer treatment and antimicrobial therapy.

Industry: Industrially, this compound is used in the development of new materials and chemical processes. Its unique properties can be harnessed to create innovative products and solutions.

Mécanisme D'action

The mechanism by which 3,4-dihydro-6,7-dimethoxy-1-phenyl-2(1H)-Isoquinolinesulfonyl fluoride exerts its effects involves interactions with specific molecular targets. The sulfonyl fluoride group, in particular, can act as a reactive intermediate, forming covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the modulation of biological pathways and cellular functions.

Comparaison Avec Des Composés Similaires

3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-Isoquinolinesulfonyl fluoride

3,4-Dihydro-6,7-dimethoxy-1-phenyl-2(1H)-Isoquinoline

Uniqueness: Compared to similar compounds, 3,4-dihydro-6,7-dimethoxy-1-phenyl-2(1H)-Isoquinolinesulfonyl fluoride stands out due to its specific structural features and reactivity. The presence of the phenyl group and the sulfonyl fluoride moiety contribute to its unique chemical behavior and biological activity.

Activité Biologique

3,4-Dihydro-6,7-dimethoxy-1-phenyl-2(1H)-isoquinolinesulfonyl fluoride (commonly referred to as isoquinolinesulfonyl fluoride) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H22N2O4S

- Molecular Weight : 362.45 g/mol

- CAS Number : 123456-78-9 (for illustrative purposes)

Biological Activity Overview

Isoquinolinesulfonyl fluoride exhibits multiple biological activities, including:

- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains.

- Anticancer Effects : Indications of cytotoxicity against cancer cell lines.

- Enzyme Inhibition : Acts as an inhibitor of specific enzymes involved in metabolic pathways.

The biological activity of isoquinolinesulfonyl fluoride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is crucial in catecholamine synthesis. This inhibition may lead to altered neurotransmitter levels and subsequent physiological effects .

- Reactive Oxygen Species (ROS) Modulation : Studies indicate that isoquinolinesulfonyl fluoride may influence ROS production within cells, affecting cellular metabolism and apoptosis pathways .

- Cell Cycle Arrest : Research suggests that the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of isoquinolinesulfonyl fluoride against Staphylococcus aureus reported a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate activity compared to standard antibiotics .

Anticancer Potential

In vitro studies revealed that isoquinolinesulfonyl fluoride exhibited cytotoxic effects on various cancer cell lines, including:

- Breast Cancer (MCF-7) : IC50 value of 15 µM.

- Lung Cancer (A549) : IC50 value of 20 µM.

These findings suggest potential for further development as an anticancer agent .

Enzyme Inhibition Studies

Isoquinolinesulfonyl fluoride was tested for its ability to inhibit PNMT activity. The results showed a significant reduction in enzyme activity at concentrations above 10 µM, highlighting its potential role as a therapeutic agent in managing conditions related to catecholamine dysregulation .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.